molecular formula C9H9ClF3N3 B1476726 2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine CAS No. 1882155-67-0

2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1476726
CAS No.: 1882155-67-0
M. Wt: 251.63 g/mol
InChI Key: CGSZGPBNEOTEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound . It is a trifluoromethyl-substituted pyridine derivative . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazine core with one chlorine and one trifluoromethyl group attached to it .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-7-8(15-3-2-14-7)16-4-1-6(5-16)9(11,12)13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSZGPBNEOTEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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